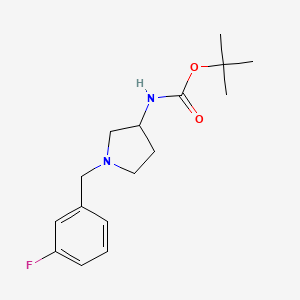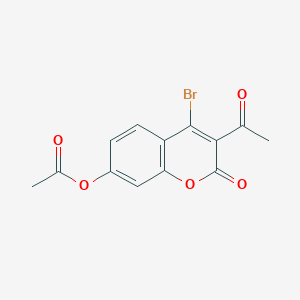
Pomalidomide-CO-PEG2-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-CO-PEG2-propargyl: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the field of medical research, particularly in the development of targeted protein degradation technologies such as PROTACs (proteolysis-targeting chimeras). The addition of the PEG linker and propargyl group enhances the solubility and reactivity of pomalidomide, making it a versatile tool in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-CO-PEG2-propargyl typically involves the following steps:
Preparation of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of coupling reactions, often involving the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds.
Introduction of Propargyl Group:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: Pomalidomide-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Propargyl bromide, DCC, NHS; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
Pomalidomide-CO-PEG2-propargyl has a wide range of applications in scientific research:
作用机制
The mechanism of action of Pomalidomide-CO-PEG2-propargyl involves several key steps:
Binding to Cereblon: Pomalidomide binds to the protein cereblon, a component of the E3 ubiquitin ligase complex.
Recruitment of Target Proteins: The PEG linker facilitates the recruitment of target proteins to the E3 ligase complex.
Ubiquitination and Degradation: The recruited target proteins are ubiquitinated and subsequently degraded by the proteasome.
This mechanism allows for the selective degradation of specific proteins, making this compound a powerful tool in targeted protein degradation research .
相似化合物的比较
Pomalidomide-PEG2-butyl iodide: Another pomalidomide-based compound used in PROTAC research.
Pomalidomide-PEG2-CO2H: A variant with a carboxylic acid functional group, used for conjugation with amine-containing molecules.
Uniqueness: Pomalidomide-CO-PEG2-propargyl stands out due to its propargyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the development of complex molecular architectures and targeted protein degradation technologies .
属性
分子式 |
C21H21N3O7 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H21N3O7/c1-2-9-30-11-12-31-10-8-17(26)22-14-5-3-4-13-18(14)21(29)24(20(13)28)15-6-7-16(25)23-19(15)27/h1,3-5,15H,6-12H2,(H,22,26)(H,23,25,27) |
InChI 键 |
UJZAUAJJDNQCEC-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)

![4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-](/img/structure/B14780053.png)
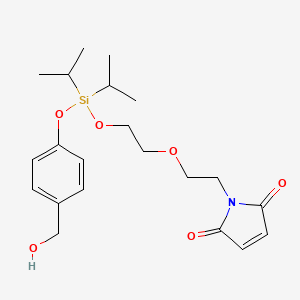


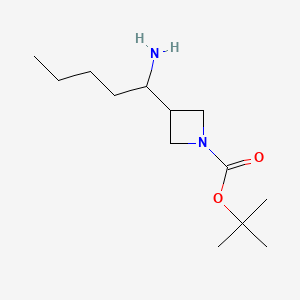
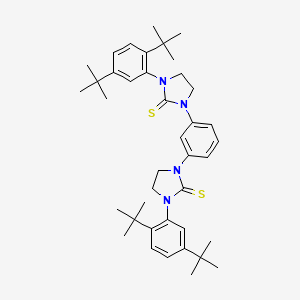


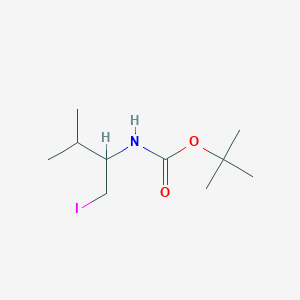
![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
